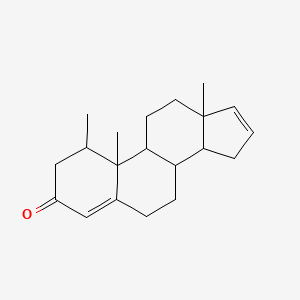
1-Methylandrosta-4,16-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylandrosta-4,16-dien-3-one is a steroidal compound belonging to the 16-androstene class. It is known for its potent pheromone-like activities in humans. This compound is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone, a more potent and odorous pheromone, by 5α-reductase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylandrosta-4,16-dien-3-one can be synthesized through various chemical routes. One common method involves the biotransformation of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (ADD) using microbial dehydrogenation. This process is catalyzed by the enzyme 3-oxosteroid 1-dehydrogenase, which is prevalent among different bacterial and fungal isolates .
Industrial Production Methods
Industrial production of this compound often employs microbial biotransformation due to its cost-effectiveness and reliability. Microbial sources like Actinobacteria and Septomyxa sp. are commonly used for large-scale production of steroidal intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylandrosta-4,16-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms like androstenone.
Reduction: Reduction to less oxidized forms like androstadienol.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Androstenone and other oxidized derivatives.
Reduction: Androstadienol and related reduced compounds.
Substitution: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
1-Methylandrosta-4,16-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its role as a pheromone and its effects on human behavior and mood.
Medicine: Investigated for its potential therapeutic applications, including its effects on mood and stress levels.
Industry: Used in the formulation of male fragrances due to its pheromone-like properties
Mécanisme D'action
1-Methylandrosta-4,16-dien-3-one exerts its effects through interaction with specific molecular targets and pathways. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase. These conversions involve the reduction and oxidation of specific functional groups on the steroid backbone .
Comparaison Avec Des Composés Similaires
1-Methylandrosta-4,16-dien-3-one is unique among similar compounds due to its specific structure and potent pheromone-like activities. Similar compounds include:
Androstenone: A more potent and odorous pheromone.
Androstadienol: A precursor in the biosynthesis of this compound.
Androsta-1,4-diene-3,17-dione (ADD): An intermediate in the synthesis of various steroidal compounds
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C20H28O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3 |
Clé InChI |
GDONNNQFENTLQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
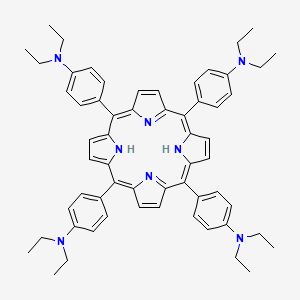
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
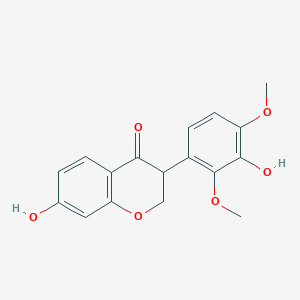

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)



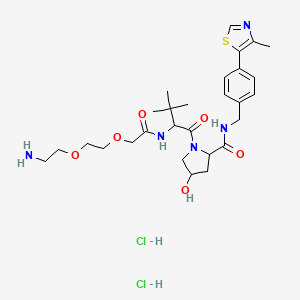
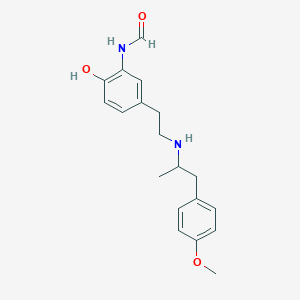
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
